molecular formula C13H10O5 B1434649 7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid CAS No. 1239761-74-0

7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid

Cat. No.: B1434649
CAS No.: 1239761-74-0
M. Wt: 246.21 g/mol
InChI Key: LXQLSMGOMLUZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an allyloxy group at the 7th position, a keto group at the 2nd position, and a carboxylic acid group at the 4th position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromene derivative.

    Allylation: The chromene derivative undergoes allylation using allyl bromide in the presence of a base such as potassium carbonate.

    Oxidation: The allylated product is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Epoxides: Formed from oxidation of the allyloxy group.

    Alcohols: Formed from reduction of the keto group.

    Substituted Chromenes: Formed from nucleophilic substitution reactions.

Scientific Research Applications

7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 7-Hydroxy-4-methylcoumarin
  • 7-Methoxy-4-methylcoumarin
  • 7-Ethoxy-4-methylcoumarin

Comparison:

  • Structural Differences: The presence of different substituents at the 7th position (allyloxy vs. hydroxy, methoxy, ethoxy) and the carboxylic acid group at the 4th position make 7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid unique.
  • Biological Activity: The unique substituents can lead to different biological activities and pharmacological profiles, making this compound distinct in its potential applications.

Properties

IUPAC Name

2-oxo-7-prop-2-enoxychromene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c1-2-5-17-8-3-4-9-10(13(15)16)7-12(14)18-11(9)6-8/h2-4,6-7H,1,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQLSMGOMLUZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid
Reactant of Route 4
7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid
Reactant of Route 5
7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid
Reactant of Route 6
7-(Allyloxy)-2-oxo-2H-chromene-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.